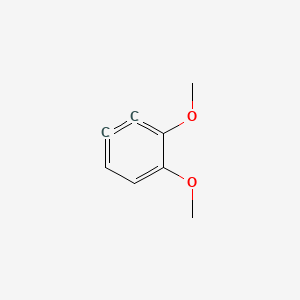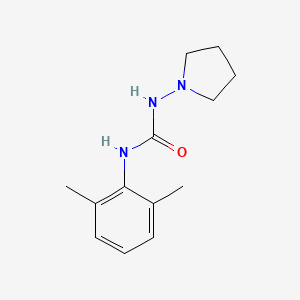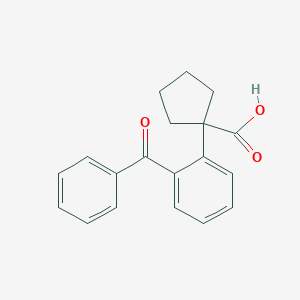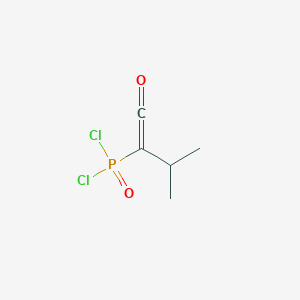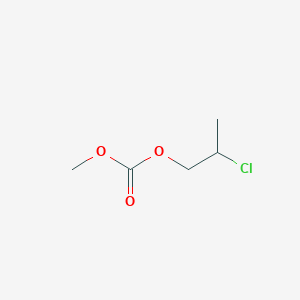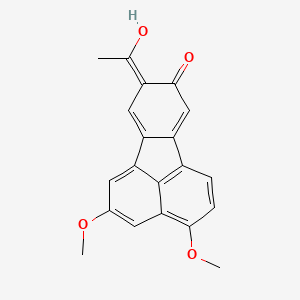![molecular formula C10H10BrNO4 B14406061 Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate CAS No. 88073-09-0](/img/structure/B14406061.png)
Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate is a chemical compound with the molecular formula C10H10BrNO4. It is characterized by the presence of a bromophenyl group, an oxoethoxy group, and a carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate typically involves the reaction of 4-bromophenylacetic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the carbamate by reaction with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors, while the carbamate group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can lead to the modulation of biological activities and pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl [2-(4-chlorophenyl)-2-oxoethoxy]carbamate
- Methyl [2-(4-fluorophenyl)-2-oxoethoxy]carbamate
- Methyl [2-(4-iodophenyl)-2-oxoethoxy]carbamate
Uniqueness
Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
88073-09-0 |
|---|---|
Molecular Formula |
C10H10BrNO4 |
Molecular Weight |
288.09 g/mol |
IUPAC Name |
methyl N-[2-(4-bromophenyl)-2-oxoethoxy]carbamate |
InChI |
InChI=1S/C10H10BrNO4/c1-15-10(14)12-16-6-9(13)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
YWXTYBFAHIZOFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NOCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


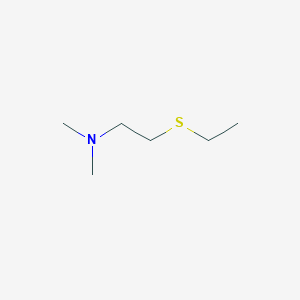
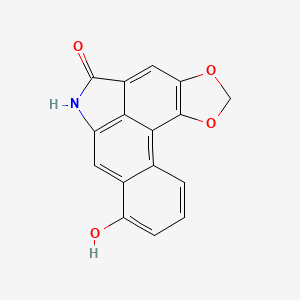
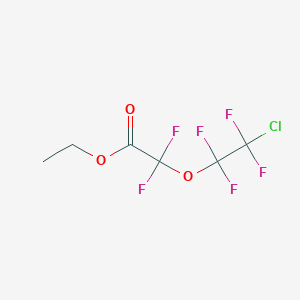
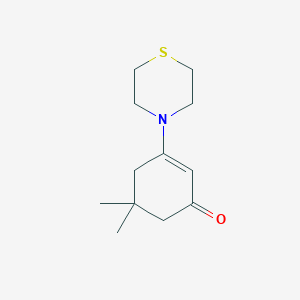
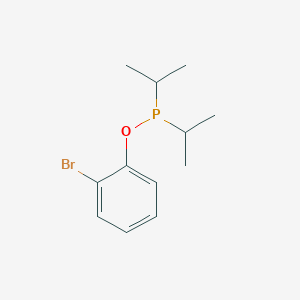
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
